4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-methoxyphenyl)benzamide
Übersicht
Beschreibung
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-methoxyphenyl)benzamide, also known as MK-2206, is a highly selective and potent allosteric inhibitor of Akt, a protein kinase that plays a crucial role in regulating cell survival and proliferation. Akt is frequently overexpressed or hyperactivated in many types of cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-methoxyphenyl)benzamide inhibits Akt by binding to its allosteric site, which is distinct from the ATP-binding site. This results in the inhibition of downstream signaling pathways that are activated by Akt, leading to the inhibition of cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-methoxyphenyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of other cancer therapies. In addition, it has been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-methoxyphenyl)benzamide in lab experiments is its high selectivity for Akt, which reduces the likelihood of off-target effects. However, its potency may also make it difficult to use at high concentrations, and its solubility may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-methoxyphenyl)benzamide. One area of focus could be the development of combination therapies that include 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-methoxyphenyl)benzamide with other targeted therapies or immunotherapies. Another area of focus could be the identification of biomarkers that predict response to 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-methoxyphenyl)benzamide, which could help to personalize treatment for individual patients. Finally, there is a need for further investigation into the mechanisms of resistance to 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-methoxyphenyl)benzamide, which could lead to the development of strategies to overcome resistance and improve treatment outcomes.
Wissenschaftliche Forschungsanwendungen
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-methoxyphenyl)benzamide has been extensively studied in preclinical and clinical settings as a potential cancer therapeutic agent. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. In addition, it has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methoxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-24(29(26,27)20-12-8-16(22)9-13-20)18-10-6-15(7-11-18)21(25)23-17-4-3-5-19(14-17)28-2/h3-14H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINQMUXUTBPVIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfonyl](methyl)amino}-N-(3-methoxyphenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.